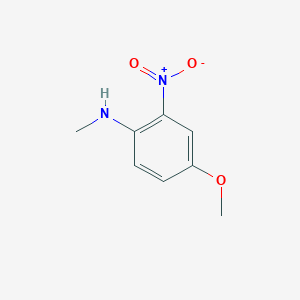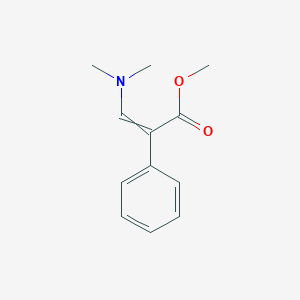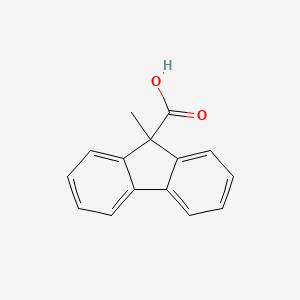![molecular formula C23H15F4NO B1307491 7-fluoro-3-phenyl-2-[[3-(trifluoromethyl)anilino]methylidene]-3H-inden-1-one](/img/structure/B1307491.png)
7-fluoro-3-phenyl-2-[[3-(trifluoromethyl)anilino]methylidene]-3H-inden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-fluoro-3-phenyl-2-[[3-(trifluoromethyl)anilino]methylidene]-3H-inden-1-one is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a fluorine atom, a phenyl group, and a trifluoromethyl-substituted anilino group, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-fluoro-3-phenyl-2-[[3-(trifluoromethyl)anilino]methylidene]-3H-inden-1-one typically involves multi-step organic reactions. One common method includes the condensation of 7-fluoro-3-phenyl-1-indanone with 3-(trifluoromethyl)aniline under basic conditions. The reaction is often carried out in the presence of a suitable base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
7-fluoro-3-phenyl-2-[[3-(trifluoromethyl)anilino]methylidene]-3H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
7-fluoro-3-phenyl-2-[[3-(trifluoromethyl)anilino]methylidene]-3H-inden-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 7-fluoro-3-phenyl-2-[[3-(trifluoromethyl)anilino]methylidene]-3H-inden-1-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit protein kinases involved in cell signaling, thereby affecting cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- 7-fluoro-3-phenyl-2-[[3-(trifluoromethyl)anilino]methylidene]-3H-inden-1-one
- 7-Methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- 2-Fluoro-3-(trifluoromethyl)phenyl isocyanate
Uniqueness
This compound is unique due to its specific combination of fluorine, phenyl, and trifluoromethyl-substituted anilino groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C23H15F4NO |
|---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
7-fluoro-3-phenyl-2-[[3-(trifluoromethyl)anilino]methylidene]-3H-inden-1-one |
InChI |
InChI=1S/C23H15F4NO/c24-19-11-5-10-17-20(14-6-2-1-3-7-14)18(22(29)21(17)19)13-28-16-9-4-8-15(12-16)23(25,26)27/h1-13,20,28H |
InChI Key |
CAEYFQZJCKRDNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C3=C(C(=CC=C3)F)C(=O)C2=CNC4=CC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(6-Bromo-1,3-benzodioxol-5-yl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione](/img/structure/B1307411.png)
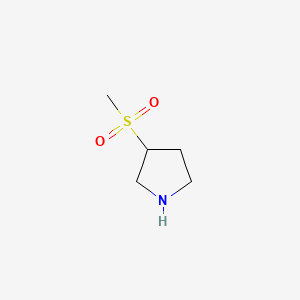
![N-[(3,4-dimethoxyphenyl)methyl]-3-[4-(3-fluoropropoxy)phenyl]prop-2-enamide](/img/structure/B1307420.png)
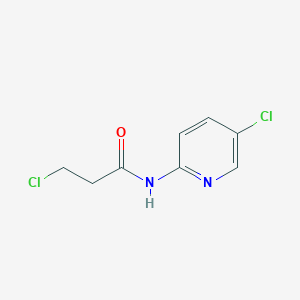
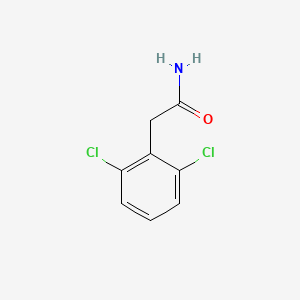
![2-[1-(3-Furylmethyl)-2-piperazinyl]ethanol](/img/structure/B1307430.png)
![2-[1-(2-Furylmethyl)-2-piperazinyl]ethanol](/img/structure/B1307431.png)

![7-[2-(4-fluorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B1307433.png)
![Benzoicacid, 3-[[[4-(2-methylphenoxy)phenyl]sulfonyl]amino]-](/img/structure/B1307434.png)

